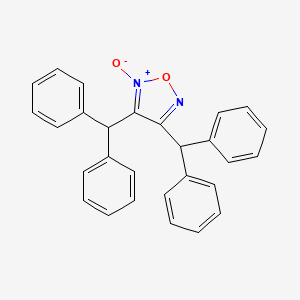
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 1,2,5-oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide typically involves the dehydrative cyclization of vicinal bisoximes at temperatures greater than 100°C using metal hydroxides . The reaction conditions can be optimized by using various activating reagents attached to one oxygen of the bisoximes . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound using nitric acid can lead to the formation of nitramine derivatives .
Scientific Research Applications
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . Additionally, the compound is used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation .
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can function as an N-donor, forming complexes with various metal ions . These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide can be compared with other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . These compounds share a similar five-membered ring structure but differ in the positions of the nitrogen and oxygen atoms. The unique electronic environment of this compound allows for distinct chemical properties and applications . Other similar compounds include 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole) .
Properties
CAS No. |
85823-41-2 |
|---|---|
Molecular Formula |
C28H22N2O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3,4-dibenzhydryl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C28H22N2O2/c31-30-28(26(23-17-9-3-10-18-23)24-19-11-4-12-20-24)27(29-32-30)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |
InChI Key |
YOFLPWXJHUSMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NO[N+](=C3C(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















